4beta-Hydroxycholesterol

Pharmacokinetics CYP3A Biomarker Elimination Half-Life

Non-invasive CYP3A phenotyping in longitudinal clinical studies requires a stable, endogenous biomarker-conventional probe drugs like midazolam demand timed administration and fail to capture integrated enzyme activity over weeks. 4β-Hydroxycholesterol (4β-HC) is the only validated circulating oxysterol whose levels are driven almost exclusively by CYP3A4/5 activity, with negligible autoxidation interference. • ~17-day elimination half-life enables robust, single-sample assessment of hepatic CYP3A induction/inhibition over weeks [Local Evidence]. • Quantifiable from as little as 5 μL plasma in banked samples, supporting retrospective pharmacogenomic cohort analysis [Local Evidence]. • Supplied ≥98% purity (HPLC); stable at -20°C; global shipping with full analytical documentation.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 17320-10-4
Cat. No. B028690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4beta-Hydroxycholesterol
CAS17320-10-4
Synonyms(3β,4β)-Cholest-5-ene-3,4-diol;  Cholest-5-ene-3β,4β-diol;  3β,4β-Dihydroxycholest-5-ene;  cis-3,4-Dihydroxy-5-cholestene;  cis-5-Cholestene-3,4-diol; 
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
InChIKeyCZDKQKOAHAICSF-JSAMMMMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4beta-Hydroxycholesterol (CAS 17320-10-4): An Endogenous CYP3A4 Biomarker for Clinical Pharmacology and Drug Interaction Studies


4beta-Hydroxycholesterol (4β-HC, CAS 17320-10-4) is an oxysterol metabolite of cholesterol formed primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes [1]. It is a major oxysterol in human circulation and serves as an established endogenous biomarker for assessing hepatic CYP3A activity, a critical factor in predicting drug-drug interactions (DDIs) [2]. 4β-HC exhibits an exceptionally long elimination half-life (approximately 17 days in humans), which confers stable plasma concentrations over time and makes it uniquely suited for longitudinal studies of enzyme activity [3].

Why Generic Oxysterols or Probe Drugs Cannot Replace 4beta-Hydroxycholesterol in CYP3A Phenotyping


Substituting 4β-HC with other oxysterols (e.g., 4α-Hydroxycholesterol, 27-Hydroxycholesterol) or conventional probe drugs (e.g., midazolam) fails to recapitulate its unique analytical and biological properties. 4β-HC is the only widely validated oxysterol whose circulating levels are almost exclusively driven by CYP3A4/5 activity, with minimal contribution from autoxidation, unlike its 4α-isomer [1]. Furthermore, its extremely long half-life of ~17 days provides a stable, integrated measure of CYP3A activity over weeks, in stark contrast to the short half-lives of other oxysterols (0.5-14 hours) [2] and the acute, point-in-time measurements required for exogenous probe drugs like midazolam [3]. This stability enables robust, non-invasive, long-term monitoring of enzyme induction or inhibition, a task for which other compounds are analytically or pharmacologically unsuitable.

Quantitative Differentiation of 4beta-Hydroxycholesterol: Direct Comparative Performance Data


Plasma Half-Life of 4β-HC vs. Other Oxysterols: A Key Determinant for Longitudinal Study Feasibility

4β-Hydroxycholesterol demonstrates a dramatically longer elimination half-life compared to other major oxysterols in humans, enabling its use as a stable, time-integrated biomarker. This is a critical differentiating feature for studies where acute, fluctuating measures are not informative [1].

Pharmacokinetics CYP3A Biomarker Elimination Half-Life

Differential Metabolic Stability: Slower Catabolism of 4β-HC vs. 7α-Hydroxycholesterol in Primary Human Hepatocytes

The metabolic clearance of 4β-Hydroxycholesterol in primary human hepatocytes is significantly slower than that of 7α-Hydroxycholesterol, explaining its prolonged in vivo half-life and high plasma concentrations [1]. This inherent stability is a unique property not shared by other structurally similar oxysterols.

Hepatic Metabolism Oxysterol Catabolism In Vitro Stability

Sensitivity to CYP3A Induction: Quantified Elevation of 4β-HC vs. Baseline Following Rifampicin and Carbamazepine Exposure

4β-HC plasma levels exhibit a robust and quantifiable increase in response to treatment with strong CYP3A inducers, demonstrating its utility as a sensitive in vivo biomarker for predicting clinically significant DDIs. A validated physiologically based pharmacokinetic (PBPK) model has accurately recapitulated these increases across multiple independent studies [1].

Drug-Drug Interaction CYP3A Induction Pharmacokinetic Modeling

Esterification Independence from LCAT: A Unique Feature of 4β-HC Among Major Plasma Oxysterols

The fatty acid (FA) esterification of 4β-HC in human plasma proceeds largely independently of the enzyme lecithin-cholesterol acyltransferase (LCAT), a key differentiating feature from other major oxysterols like 7α-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol [1]. This unique pathway may influence its distribution and stability in plasma.

Lipoprotein Metabolism Oxysterol Esterification LCAT

Opposing Risk Association with Colorectal Adenomas: 4β-HC vs. 27-Hydroxycholesterol

In a large cohort study, circulating levels of 4β-hydroxycholesterol and 27-hydroxycholesterol (27-OHC) showed opposite associations with the risk of colorectal adenomas, a precursor to colorectal cancer. While 27-OHC is a known risk factor, higher 4β-HC levels were associated with a lower risk [1].

Cancer Prevention Oxysterol Biomarker Colorectal Adenoma

Analytical Method Robustness: Derivatization-Free LC-MS/MS Assay Improves Throughput Over Traditional Methods

A recent, fully validated LC-MS/MS method for 4β-HC analysis in human plasma eliminates the need for a derivatization step, which is commonly required for other oxysterols to achieve sufficient sensitivity. This simplification increases assay robustness, reduces sample preparation time, and improves chromatographic performance [1].

Bioanalysis LC-MS/MS Method Validation

Optimal Applications of 4beta-Hydroxycholesterol in Drug Development and Clinical Research


Longitudinal Assessment of CYP3A Induction Potential in Phase I Clinical Trials

In early-phase clinical development, 4β-HC serves as an ideal non-invasive biomarker to quantify the CYP3A induction liability of a new molecular entity (NME) over weeks. Its 17-day half-life [1] ensures stable, integrated measurements, making it superior to probe drugs like midazolam for capturing the full temporal dynamics of enzyme induction. The validated PBPK framework allows for quantitative prediction of DDI risk from 4β-HC data [2].

Large-Scale Pharmacoepidemiology and Population Studies of CYP3A Activity

For studies requiring a single, stable snapshot of CYP3A activity in large populations (e.g., pharmacogenomic studies, epidemiological cohorts), 4β-HC is uniquely suited. Its independence from LCAT for esterification [3] reduces confounding variability, and its plasma levels can be reliably quantified from small volumes (e.g., 5 μL [4]) in banked samples. This enables retrospective analysis of CYP3A activity in cohorts where probe drug administration is impractical.

Monitoring Hepatic CYP3A Function in Special Patient Populations

4β-HC can be used to non-invasively monitor changes in hepatic CYP3A function in vulnerable populations where administering an exogenous probe drug is contraindicated or logistically challenging. This includes patients with hepatic impairment (e.g., cirrhosis [5]), pregnant women, or pediatric populations. The baseline sex- and genotype-related differences in 4β-HC levels are well-characterized [6], providing a solid reference for interpreting changes.

Investigating Oxysterol Biology in Colorectal Carcinogenesis

Given its novel and unique association with a lower risk of colorectal adenomas, which is opposite to the risk profile of 27-hydroxycholesterol [7], 4β-HC is a priority research tool for laboratories studying the differential roles of oxysterols in intestinal biology and cancer. Its use as an analytical standard is essential for quantifying these opposing effects in mechanistic studies.

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